Psilocybin-d4
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Overview
Description
Psilocybin-d4 is a deuterated form of psilocybin, a naturally occurring psychedelic compound found in certain species of mushrooms. The compound is primarily used as an analytical reference standard for the quantification of psilocybin in various samples using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . This compound is categorized as a tryptamine and is known for its hallucinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of psilocybin-d4 involves multiple steps, starting from an inexpensive acetoxyindole as the starting material. The process includes phosphorylation, hydrogenolysis, and reduction reactions . The synthesis is designed to be scalable and practical, allowing for the production of multigram quantities of this compound without the need for chromatography, thin-layer chromatography (TLC), or aqueous workup .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but with a focus on process control and impurity removal to ensure high-quality output. The process is optimized to provide a high yield of this compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: Psilocybin-d4 undergoes various chemical reactions, including:
Reduction: Reduction reactions can be used to convert this compound back to its precursor compounds.
Substitution: Substitution reactions can modify the functional groups on the this compound molecule, potentially altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed:
Scientific Research Applications
Psilocybin-d4 has a wide range of scientific research applications, including:
Mechanism of Action
Psilocybin-d4 exerts its effects primarily through agonism at serotonin 5-HT2A receptors . Upon ingestion, this compound is dephosphorylated to psilocin-d4, which then interacts with serotonin receptors in the brain. This interaction leads to alterations in neurotransmitter systems, including the serotonergic, dopaminergic, and glutamatergic systems . The compound also affects neural circuitry, particularly the default mode network and the amygdala, which are implicated in mood regulation and emotional processing .
Comparison with Similar Compounds
Psilocybin: The non-deuterated form of psilocybin-d4, also a naturally occurring psychedelic compound found in mushrooms.
Psilocin: The active metabolite of psilocybin, responsible for its psychoactive effects.
Lysergic Acid Diethylamide (LSD): A synthetic psychedelic compound with similar effects on serotonin receptors.
N,N-Dimethyltryptamine (DMT): A naturally occurring psychedelic compound with similar tryptamine structure.
Uniqueness of this compound: this compound is unique due to its deuterated form, which makes it particularly useful as an internal standard in analytical chemistry. The presence of deuterium atoms enhances the accuracy and precision of quantification in mass spectrometry analyses .
Properties
Molecular Formula |
C12H17N2O4P |
---|---|
Molecular Weight |
288.27 g/mol |
IUPAC Name |
[3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-4-yl] dihydrogen phosphate |
InChI |
InChI=1S/C12H17N2O4P/c1-14(2)7-6-9-8-13-10-4-3-5-11(12(9)10)18-19(15,16)17/h3-5,8,13H,6-7H2,1-2H3,(H2,15,16,17)/i6D2,7D2 |
InChI Key |
QVDSEJDULKLHCG-KXGHAPEVSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=C1C(=CC=C2)OP(=O)(O)O)C([2H])([2H])N(C)C |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C(=CC=C2)OP(=O)(O)O |
Origin of Product |
United States |
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